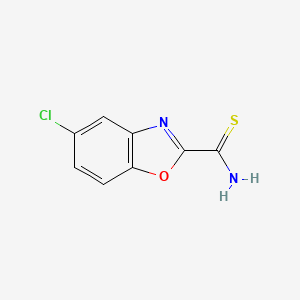
5-Chloro-1,3-benzoxazole-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,3-benzoxazole-2-carbothioamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 5-position and a carbothioamide group at the 2-position makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-benzoxazole-2-carbothioamide typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone in the presence of a catalyst. One common method is the reaction of 2-aminophenol with chloral and subsequent cyclization to form the benzoxazole ring . The reaction conditions often include refluxing in a suitable solvent such as ethanol or water, and the use of catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to enhance yield and efficiency. The use of nanocatalysts and ionic liquid catalysts has been explored to improve the reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,3-benzoxazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzoxazole derivatives .
Applications De Recherche Scientifique
5-Chloro-1,3-benzoxazole-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-Chloro-1,3-benzoxazole-2-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit DNA topoisomerases, leading to the disruption of DNA replication and cell division . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Nitro-2-(4-butylphenyl)benzoxazole
- 2-(4-butylphenyl)oxazolo[4,5-b]pyridine
Uniqueness
5-Chloro-1,3-benzoxazole-2-carbothioamide is unique due to the presence of both a chlorine atom and a carbothioamide group, which confer distinct chemical reactivity and biological activity. Compared to other benzoxazole derivatives, it may exhibit enhanced antimicrobial or anticancer properties .
Activité Biologique
5-Chloro-1,3-benzoxazole-2-carbothioamide is a heterocyclic compound belonging to the benzoxazole family, which is well-known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅ClN₂OS |
| Molecular Weight | 212.66 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C8H5ClN2OS/c9-4-1-2-6-5(3-4)11-8(12-6)7(10)13/h1-3H,(H2,10,13) |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(O2)C(=S)N |
Antimicrobial and Antifungal Activity
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated against various bacterial strains and fungi.
Case Studies on Antimicrobial Activity
- Study on Bacterial Strains :
- Fungal Activity :
Anticancer Properties
The anticancer potential of this compound has also been explored. Several studies have indicated its cytotoxic effects on various cancer cell lines.
Key Findings
- Cytotoxicity Assays :
- Mechanism of Action :
- The proposed mechanism involves the inhibition of DNA topoisomerases, leading to disrupted DNA replication and cell division . This is critical for its effectiveness as an anticancer agent.
Anti-inflammatory Effects
Emerging research suggests that this compound may possess anti-inflammatory properties.
Experimental Evidence
- Inflammatory Models :
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the benzoxazole core can significantly influence biological activity. The presence of the chlorine atom at the 5-position and the carbothioamide group at the 2-position enhances both antimicrobial and anticancer activities compared to other derivatives in the benzoxazole family .
Propriétés
Formule moléculaire |
C8H5ClN2OS |
|---|---|
Poids moléculaire |
212.66 g/mol |
Nom IUPAC |
5-chloro-1,3-benzoxazole-2-carbothioamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-4-1-2-6-5(3-4)11-8(12-6)7(10)13/h1-3H,(H2,10,13) |
Clé InChI |
FOBIVUWXMXTVIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C(O2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















